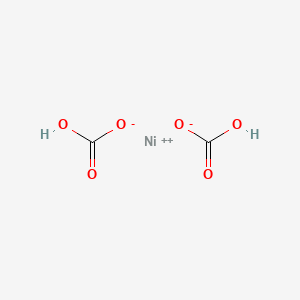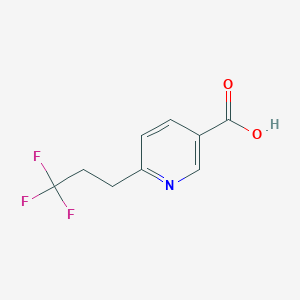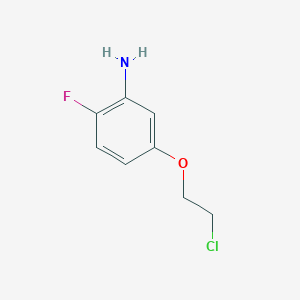![molecular formula C12H24OSi B8524077 2-[(tert-butyldimethylsilyl)oxy]-4-methyl-1,3-pentadiene](/img/structure/B8524077.png)
2-[(tert-butyldimethylsilyl)oxy]-4-methyl-1,3-pentadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(tert-butyldimethylsilyl)oxy]-4-methyl-1,3-pentadiene: is an organosilicon compound characterized by the presence of a tert-butyl group, dimethylsilyl group, and a 4-methylpenta-1,3-dien-2-yloxy moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyldimethyl(4-methylpenta-1,3-dien-2-yloxy)silane typically involves the reaction of tert-butyldimethylsilyl chloride with 4-methylpenta-1,3-dien-2-ol in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using larger reactors and optimized reaction conditions to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: m-CPBA, dichloromethane, room temperature.
Reduction: LiAlH4, ether, low temperature.
Substitution: Various nucleophiles, solvents like THF or DMF, and mild heating.
Major Products:
Oxidation: Epoxides.
Reduction: Alcohols.
Substitution: Compounds with replaced silyl groups.
Scientific Research Applications
Chemistry: 2-[(tert-butyldimethylsilyl)oxy]-4-methyl-1,3-pentadiene is used as a protecting group for alcohols in organic synthesis. It helps in the selective protection and deprotection of hydroxyl groups during multi-step synthesis .
Biology and Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of biologically active molecules. Its unique structure allows for the creation of novel compounds with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of advanced materials and as an intermediate in the synthesis of various organosilicon compounds .
Mechanism of Action
The mechanism by which tert-butyldimethyl(4-methylpenta-1,3-dien-2-yloxy)silane exerts its effects involves the formation of stable silyl ethers. The tert-butyldimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This stability is crucial in multi-step organic synthesis, allowing for selective reactions at other functional groups .
Comparison with Similar Compounds
- Tert-butyldimethyl(2-propynyloxy)silane
- Tert-butyldimethyl(tetradeca-2,3-dien-1-yloxy)silane
- Tert-butyldimethyl((4-methyltrideca-2,3-dien-1-yl)oxy)silane
Uniqueness: 2-[(tert-butyldimethylsilyl)oxy]-4-methyl-1,3-pentadiene stands out due to its specific dienyl structure, which imparts unique reactivity and stability compared to other similar compounds. This makes it particularly useful in selective protection strategies in organic synthesis .
Properties
Molecular Formula |
C12H24OSi |
|---|---|
Molecular Weight |
212.40 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(4-methylpenta-1,3-dien-2-yloxy)silane |
InChI |
InChI=1S/C12H24OSi/c1-10(2)9-11(3)13-14(7,8)12(4,5)6/h9H,3H2,1-2,4-8H3 |
InChI Key |
KZPAGNULEWGMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


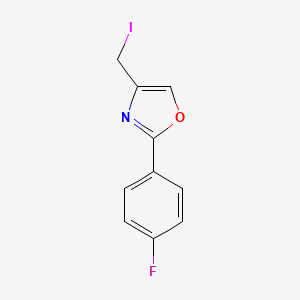
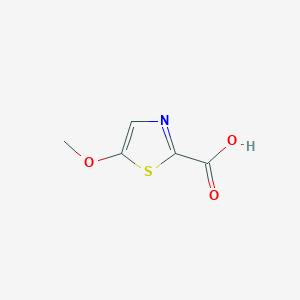
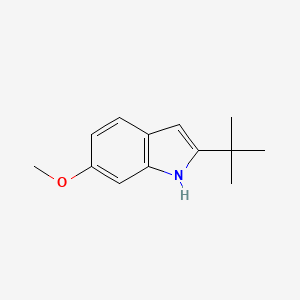
![N'-{4-[(4-Fluorophenyl)methoxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B8524020.png)
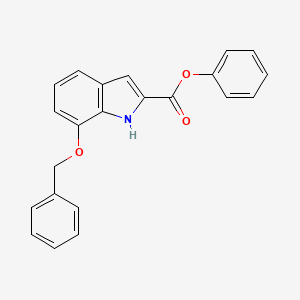
![benzyl N-[(4-hydroxyphenyl)methyl]carbamate](/img/structure/B8524043.png)

![1-(4-Hydroxy-4-[4-methoxyphenyl]piperidin-1-yl)ethanone](/img/structure/B8524059.png)
![3-[((4-Chloroanilino)carbonyl)methyl]phenol](/img/structure/B8524064.png)
